3-(2-Methylbutyl)piperidine

Übersicht

Beschreibung

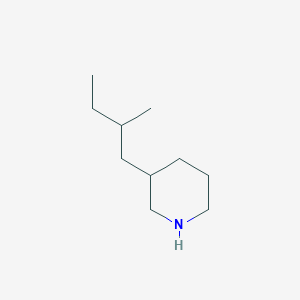

3-(2-Methylbutyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound this compound is characterized by a piperidine ring substituted with a 2-methylbutyl group at the third position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbutyl)piperidine typically involves the alkylation of piperidine with 2-methylbutyl halides under basic conditions. One common method is the reaction of piperidine with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylbutyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Complex Molecules

3-(2-Methylbutyl)piperidine serves as a crucial building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds. Its versatile structure allows for modifications that can lead to a variety of biologically active molecules. For instance, the compound can be used in multi-step synthetic processes to develop pharmacologically relevant compounds.

Biological Applications

Biological Activity and Mechanism of Action

The compound is utilized in biological research to explore its interactions with various biomolecules. It has been identified as a precursor for several biologically active molecules that may exhibit therapeutic properties such as analgesic, anti-inflammatory, and anticancer activities. The mechanism of action involves the modulation of key signaling pathways like NF-κB and PI3K/Akt, which are critical in cancer progression .

Case Study: Anticancer Properties

Research indicates that this compound derivatives have shown potential against various cancer types, including breast, prostate, and colon cancers. These compounds can activate specific pathways that lead to apoptosis in cancer cells while sparing normal cells .

Medicinal Applications

Drug Design and Development

Piperidine derivatives are prevalent in medicinal chemistry due to their ability to enhance the pharmacokinetic profiles of drugs. The introduction of chiral centers into the piperidine ring structure has been shown to improve potency and selectivity against specific biological targets . For example, modifications to this compound can lead to improved inhibitors for protein-protein interactions involved in cancer therapies .

Table: Summary of Medicinal Applications

| Application Area | Specific Use | Target Disease |

|---|---|---|

| Analgesics | Pain relief | Chronic pain |

| Anticancer | Cancer treatment | Various cancers |

| Diabetes | PDHK inhibition | Type 1 & Type 2 diabetes |

| Neuropathy | Treatment | Diabetic complications |

Industrial Applications

Pharmaceutical Manufacturing

this compound is also used in the pharmaceutical industry for producing various drugs. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) underscores its importance in drug formulation processes .

Wirkmechanismus

The mechanism of action of 3-(2-Methylbutyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, enzymes, or ion channels. For example, piperidine derivatives are known to modulate neurotransmitter systems, such as the dopaminergic and serotonergic pathways, which are crucial for their pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethyl-3-(2-methylbutyl)piperidine: This compound is similar in structure but has an ethyl group at the nitrogen atom instead of a hydrogen atom.

Piperidine: The parent compound without any substituents.

2-Methylpiperidine: A piperidine derivative with a methyl group at the second position.

Uniqueness

3-(2-Methylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutyl group at the third position of the piperidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

3-(2-Methylbutyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Piperidine compounds are known for their roles in various pharmacological applications, including analgesic, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H25N

- Molecular Weight: 183.33 g/mol

Structural Representation:

The compound consists of a piperidine ring substituted with a 2-methylbutyl group at the third position.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Binding: The piperidine nitrogen atom can participate in hydrogen bonding, enhancing binding affinity to receptors involved in neurotransmission and other physiological processes.

- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes such as farnesyltransferase, which plays a crucial role in cancer cell proliferation. The introduction of bulky substituents like 2-methylbutyl may enhance potency by improving hydrophobic interactions within the enzyme active site .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Studies suggest that piperidine derivatives exhibit significant antimicrobial properties. The presence of the hydrophobic 2-methylbutyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells .

- Analgesic Properties: Some piperidine derivatives have been reported to possess analgesic effects by modulating pain pathways in the central nervous system. The structural modifications can influence potency and efficacy .

- Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

The biological potency of piperidine derivatives is often influenced by their structural features. A systematic study on related compounds revealed that:

- Substituent Size and Polarity: Increasing steric bulk at the nitrogen atom generally enhances binding affinity and biological activity.

- Hydrophobic Interactions: The introduction of hydrophobic groups like 2-methylbutyl increases lipophilicity, which can improve cellular uptake and bioavailability .

Case Studies and Research Findings

-

Farnesyltransferase Inhibition:

A series of studies focused on piperidine derivatives demonstrated that modifications at the 3-position significantly influenced farnesyltransferase inhibition, with some compounds achieving IC50 values as low as 1.9 nM . This suggests that this compound could be a candidate for further development as an anticancer agent. -

Antimicrobial Evaluation:

Research involving various piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance antimicrobial efficacy . -

Cytotoxicity Studies:

In vitro assays assessing cytotoxicity on cancer cell lines revealed that certain analogs of piperidine exhibited selective toxicity, suggesting potential therapeutic applications in oncology .

Comparative Analysis

| Compound | Activity Type | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Farnesyltransferase Inhibitor | TBD | Potential anticancer activity |

| Piperidine Derivative A | Antimicrobial | 500 | Effective against Gram-positive bacteria |

| Piperidine Derivative B | Analgesic | TBD | Modulates pain pathways |

Eigenschaften

IUPAC Name |

3-(2-methylbutyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-9(2)7-10-5-4-6-11-8-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLJWPBJOMNYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310563 | |

| Record name | 3-(2-Methylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-34-0 | |

| Record name | 3-(2-Methylbutyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological role of 3-(2-Methylbutyl)piperidine for Stenus beetles?

A: Research suggests that this compound, along with other compounds like 1,8-cineole, isopiperitenol, and 6-Me-5-hepten-2-one, likely plays a defensive role for Stenus beetles. These compounds, secreted from their pygidial glands, may deter small predators and microorganisms. Furthermore, stenusine exhibits surface tension-reducing properties, enabling the beetles to move rapidly across water surfaces. []

Q2: How is this compound synthesized in the laboratory?

A: Chemists have successfully synthesized this compound in a six-step process starting with acetaldehyde. [] This synthesis involves a series of alkylations, hydrolyzation, and cyclization reactions, resulting in a 21% overall yield. The synthesis of a 1-tert-butyl analogue of stenusine has also been achieved using a similar methodology. []

Q3: What analytical techniques are used to identify and characterize this compound?

A: Gas chromatography and mass spectrometry are the primary analytical methods employed to identify and characterize this compound from the pygidial gland secretions of Stenus beetles. [] These techniques allow for the separation, detection, and structural elucidation of the compound based on its mass-to-charge ratio and fragmentation pattern.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.